3-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as "DMFA" and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of DMFA is not fully understood, but it has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMFA has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Biochemical and Physiological Effects:
DMFA has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation. DMFA has also been found to reduce oxidative stress and improve mitochondrial function in animal models.
Advantages and Limitations for Lab Experiments
DMFA has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability can be a limitation for some experiments.
Future Directions
Include studying the pharmacokinetics and pharmacodynamics of DMFA, exploring its potential use in combination with other drugs, and investigating its potential use in the treatment of neurodegenerative disorders.
Conclusion:
In conclusion, DMFA is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to explore the potential of DMFA in various fields.
Synthesis Methods
DMFA can be synthesized using different methods, including the reaction of 3,4-dimethoxybenzaldehyde and 3-fluoroaniline to form 3-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)prop-2-enamide, which is then treated with acetic anhydride to obtain DMFA. Other methods involve the use of different reagents and solvents to obtain DMFA.
Scientific Research Applications
DMFA has been studied extensively in the scientific community due to its potential applications in various fields. It has been found to have anti-cancer, anti-inflammatory, and anti-microbial properties. DMFA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(3-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-21-15-8-6-12(10-16(15)22-2)7-9-17(20)19-14-5-3-4-13(18)11-14/h3-11H,1-2H3,(H,19,20)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXKMMOLSANZDT-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.